Docosane

Catalog No.
S601083
CAS No.
629-97-0
M.F
C22H46
M. Wt
310.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Docosane

CAS Number

629-97-0

Product Name

Docosane

IUPAC Name

docosane

Molecular Formula

C22H46

Molecular Weight

310.6 g/mol

InChI

InChI=1S/C22H46/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3

InChI Key

HOWGUJZVBDQJKV-UHFFFAOYSA-N

SMILES

Array

solubility

In water. 7.77X10-7 mg/L at 25 °C
Insoluble in water
Soluble in ethanol, chloroform; very soluble in ethyl ethe

Synonyms

n-Docosane

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC

The exact mass of the compound Docosane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water. 7.77x10-7 mg/l at 25 °cinsoluble in watersoluble in ethanol, chloroform; very soluble in ethyl ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77139. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. It belongs to the ontological category of long-chain alkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

Docosane (n-docosane, C22H46) is a highly pure, straight-chain alkane characterized by a precise melting point of 44.5 °C and an exceptionally high latent heat of fusion of approximately 249 J/g. In industrial procurement, it is primarily sourced as an advanced organic Phase Change Material (PCM) for thermal energy storage (TES) and precision temperature regulation, as well as a high-molecular-weight retention index marker in gas chromatography (GC). Unlike broad-range commercial hydrocarbon mixtures, pure docosane offers a sharp, isothermal phase transition and excellent chemical inertness, making it highly suitable for microencapsulation in polyurethane or acrylic shells to formulate leak-free thermal fluids and shape-stabilized composites [1].

Substituting pure docosane with commercial paraffin waxes (e.g., C16-C28 mixtures) introduces a broad melting temperature range rather than a sharp isothermal transition, which severely dampens the peak thermal buffering capacity and reduces the overall latent heat from ~249 J/g down to ~189 J/g [1]. Furthermore, substituting docosane with adjacent pure alkanes like eicosane (C20) or tetracosane (C24) fundamentally alters the application fit: eicosane melts at 37 °C, which is too low to act as an effective heat sink for electronics targeting a 50 °C threshold, while tetracosane melts at ~51 °C, triggering phase change too late to prevent thermal degradation [2]. In analytical workflows, using lighter alkanes instead of docosane as an internal standard leads to co-elution with volatile matrix components, compromising the accurate quantification of heavy analytes .

Superior Latent Heat Capacity vs. Commercial Paraffin Wax

For thermal management applications, pure docosane demonstrates a latent heat of fusion of 249 J/g at a sharp melting point of 44.5 °C. In contrast, standard commercial paraffin wax mixtures (C16-C28) exhibit a significantly lower latent heat of 189 J/g and melt over a broad 42–44 °C range [1]. This quantitative advantage allows pure docosane to absorb approximately 31% more thermal energy per unit mass during its phase transition.

Evidence DimensionLatent heat of fusion and melting profile
Target Compound DataDocosane: 249 J/g, sharp transition at 44.5 °C
Comparator Or BaselineParaffin C16-C28 mixture: 189 J/g, broad transition 42-44 °C
Quantified Difference31.7% higher latent heat capacity in pure docosane
ConditionsDifferential Scanning Calorimetry (DSC) of bulk materials

Procuring pure docosane enables the design of lower-weight, higher-efficiency heat sinks for electronics and photovoltaics by maximizing energy absorption per gram.

Optimal Thermal Trigger Point for 50°C-Threshold Electronics Cooling

When selecting a PCM to maintain electronic components below a critical 50 °C threshold, the phase transition temperature is the primary procurement filter. Docosane melts at 44.5 °C, providing an ideal thermal buffer that absorbs heat just before the critical threshold is reached. Eicosane (C20) melts prematurely at 37 °C, exhausting its latent heat capacity too early, whereas tetracosane (C24) melts at 50.6 °C, failing to initiate heat absorption until the electronics are already at the risk threshold [1].

Evidence DimensionMelting point alignment with electronic safety thresholds
Target Compound DataDocosane: Melting point 44.5 °C
Comparator Or BaselineEicosane (37 °C) and Tetracosane (50.6 °C)
Quantified DifferenceDocosane provides a ~5.5 °C safety margin below the 50 °C limit, unlike tetracosane which provides no margin
ConditionsTransient thermal operation of heat-generating electronic components

Selecting docosane ensures that the latent heat absorption occurs exactly within the optimal temperature window to prevent electronic component failure.

Late-Eluting Retention Index for Heavy Hydrocarbon Quantification

In GC-MS analysis, docosane serves as a critical late-eluting internal standard. With a Kovats retention index of precisely 2200 on standard non-polar columns, docosane elutes significantly later than eicosane (index 2000) [1]. This lower volatility and longer retention time make docosane the required choice for analyzing semi-volatile, higher-molecular-weight analytes, as it prevents co-elution with lighter matrix components and provides a more accurate retention time correction for late-eluting target compounds.

Evidence DimensionKovats Retention Index (Non-polar column)
Target Compound DataDocosane: Index 2200
Comparator Or BaselineEicosane: Index 2000
Quantified DifferenceA 200-unit retention index shift, ensuring separation from lighter fractions
ConditionsTemperature-programmed GC analysis on non-polar stationary phases

Analytical laboratories must procure docosane rather than lighter alkanes to ensure baseline resolution and accurate quantification of heavy petroleum or environmental analytes.

Superior Matrix Compatibility vs. Inorganic Salt Hydrates

While inorganic salt hydrates offer similar latent heats (200–250 J/g), they suffer from severe supercooling and are highly corrosive to heat transfer matrices. Docosane, as an organic alkane, is chemically inert and can be successfully microencapsulated into poly(methyl methacrylate) (PMMA) or polyurethane shells to form stable, leak-free latent function thermal fluids [1]. This encapsulation prevents degradation and volume-change leakage during the solid-liquid transition, offering a stable cycle life that inorganic alternatives cannot match[2].

Evidence DimensionChemical stability and encapsulation viability
Target Compound DataDocosane: Chemically inert, successfully forms stable microcapsules
Comparator Or BaselineSalt hydrates: Corrosive, prone to supercooling and phase segregation
Quantified DifferenceDocosane eliminates matrix corrosion and supercooling while maintaining high latent heat within a polymer shell
ConditionsSynthesis of latent function thermal fluids via mini-emulsion polymerization

For industrial thermal fluids, procuring docosane allows for microencapsulation, ensuring long-term cyclic stability without destroying the surrounding heat exchange infrastructure.

Precision Heat Sinks for Transient Electronics Cooling

Directly leveraging its 44.5 °C melting point and 249 J/g latent heat, docosane is the optimal PCM for passive heat sinks in high-performance electronics. It absorbs transient thermal spikes, maintaining delicate processors and batteries below the critical 50 °C degradation threshold, a function where lighter (eicosane) or heavier (tetracosane) alkanes fail due to misaligned phase transitions [1].

Microencapsulated Latent Function Thermal Fluids

Due to its chemical inertness, docosane is highly suited for mini-emulsion polymerization into PMMA or polyurethane microcapsules. These microencapsulated docosane fluids act as advanced heat transfer media in closed-loop systems, providing the high energy density of phase change materials without the corrosive drawbacks and supercooling issues associated with salt hydrates [2].

Heavy Hydrocarbon GC-MS Internal Standards

In environmental and petrochemical testing, docosane is procured as a high-molecular-weight internal standard. Its Kovats retention index of 2200 ensures that it elutes late in the chromatogram, providing accurate retention time correction and quantification for semi-volatile target analytes that would otherwise co-elute with lighter standards like eicosane .

Physical Description

N-docosane is a solid. Insoluble in water. Used in organic synthesis, calibration, and temperature sensing equipment.
Solid; [Hawley] White crystalline solid; [MSDSonline]

Color/Form

Platelets from toluene; crystals from ether
Solid
Colorless crystals

XLogP3

11.5

Exact Mass

310.359951467 Da

Monoisotopic Mass

310.359951467 Da

Boiling Point

695.5 °F at 760 mmHg (NTP, 1992)
369 °C
BP: 230 °C (15 mm Hg)

Flash Point

113 °C (235 °F) - closed cup

Heavy Atom Count

22

Density

0.7944 at 68 °F (NTP, 1992) - Less dense than water; will float
0.7944 g/cu cm at 20 °C
Density: 0.778 g/cu m (45/5 °C)

LogP

log Kow = 11.15 (est)

Odor

Odorless

Decomposition

Hazardous decomposition products formed under fire conditions: Carbon oxides

Melting Point

111.9 °F (NTP, 1992)
43.8 °C

UNII

OW99Q363KO

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 93 of 134 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 41 of 134 companies with hazard statement code(s):;
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

1.28X10-6 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

629-97-0

Absorption Distribution and Excretion

Arthrobacter nicotianae KCC B35 isolated from blue-green mats densely covering oil sediments along the Arabian Gulf coast grew well on C10 to C40 n-alkanes as sole sources of carbon and energy. Growth on C20 to C40 alkanes was even better than on C10 to C18 alkanes. Biomass samples incubated for 6 hr with n-octacosane (C28) or n-nonacosane (C29) accumulated these compounds as the predominant constituent alkanes of the cell hydrocarbon fractions. The even chain hexadecane C16 and the odd chain pentadecane C15 were the second dominant constituent alkanes in C28 and C29 incubated cells, respectively. n-Hexadecane-incubated cells accumulated in their lipids higher proportions of C16-fatty acids than control cells not incubated with hydrocarbons. On the other hand, C28 and C29-incubated cells did not contain any fatty acids with the equivalent chain lengths, but the fatty acid patterns of the cell lipids suggest that there should have been mid-chain oxidation of these very long chain alkanes. This activity qualifies A. nicotianae KCC B35 to be used in cocktails for bioremediating environments polluted with heavy oil sediments.
Liver, heart, kidneys, muscle and adipose (perirenal and s.c.) /bovine/ tissues were collected from 6 animals for analysis of their hydrocarbon composition. Qualitative and quantitative determinations were carried out by gas chromatography and combined gas chromatography-mass spectrometry. Although differing in the proportions, a homologous series of n-alkanes ranging from n-C12-n-C31 was found in all samples. The isoprenoid hydrocarbons phytane and phytene (phyt-1-ene and phyt-2-ene) were also identified. (These findings have relevance to the health of humans consuming hydrocarbon-contaminated meats.) /n-Alkanes/

Metabolism Metabolites

Arthrobacter nicotianae KCC B35 isolated from blue-green mats densely covering oil sediments along the Arabian Gulf coast grew well on C10 to C40 n-alkanes as sole sources of carbon and energy. Growth on C20 to C40 alkanes was even better than on C10 to C18 alkanes. Biomass samples incubated for 6 hr with n-octacosane (C28) or n-nonacosane (C29) accumulated these compounds as the predominant constituent alkanes of the cell hydrocarbon fractions. The even chain hexadecane C16 and the odd chain pentadecane C15 were the second dominant constituent alkanes in C28 and C29 incubated cells, respectively. n-Hexadecane-incubated cells accumulated in their lipids higher proportions of C16-fatty acids than control cells not incubated with hydrocarbons. On the other hand, C28 and C29-incubated cells did not contain any fatty acids with the equivalent chain lengths, but the fatty acid patterns of the cell lipids suggest that there should have been mid-chain oxidation of these very long chain alkanes. This activity qualifies A. nicotianae KCC B35 to be used in cocktails for bioremediating environments polluted with heavy oil sediments.

Wikipedia

Docosane

Biological Half Life

125.00 Days

Use Classification

Fragrance Ingredients

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Docosane: ACTIVE
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/
Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: n-docosane; Matrix: water; Detection Limit: 1 ug/L.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Interactions

The C-14 content of epidermis, dermis, subdermal muscle and certain other tissues was determined 48 hours following topical application of hexadecane-1-C-14 to the skin of guinea pigs. The effect of simultaneous application of U.S.P. heavy mineral oil, n-docosane, and heptane as well as hexadecane pre-treatment on the extent of penetration of hexadecane-1-C-14 was also measured. Large amounts of C-14 were found in the epidermis whereas relatively little accumulated in the dermis and underlying tissues. Each of the carrier vehicles reduced the amount of C-14 in the epidermis; whereas, docosane and mineral oil, but not heptane, reduced the amount of C-14 in the dermis and subdermal muscle. This correlated with the ability of heavy mineral oil and docosane, but not heptane, to decrease the dermatoxic effects of hexadecane. Pre-treatment of the skin with hexadecane 48 hours prior to application of hexadecane-1-C-14, if anything, increased the amount of the C-14 in the epidermis; however, pre-treatment with mineral oil:hexadecane reduced the amount of epidermal and dermal C-14 from a subsequent application of mineral oil:hexadecane-1-C-14. The results support the proposal that heavy mineral oil and alkanes with a chain length of over 20 carbon atoms reduce the dermatoxic effect of hexadecane by interfering with its penetration to the site of action. This site would appear to be either the deeper layers of epidermis or possibly the dermis. The increased uptake of hexadecane-C-14 by the epidermis following pretreatment with hexadecane provides a possible explanation for the more severe response seen with multiple hexadecane applications as opposed to a single application of the same amount of material.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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